(3-Bromophenyl)(4-fluorophenyl)methanol
Overview
Description
The compound (3-Bromophenyl)(4-fluorophenyl)methanol is a molecule that is presumed to contain a bromophenyl group attached to a fluorophenyl group through a methanol bridge. While the specific compound is not directly studied in the provided papers, related compounds with fluorophenyl groups have been synthesized and characterized, indicating the interest in such structures due to their potential applications in material science, pharmaceuticals, and other fields .
Synthesis Analysis
The synthesis of related compounds involves various organic synthesis techniques. For example, the synthesis of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one was achieved and characterized by methods such as infrared spectroscopy, thin-layer chromatography, ^1H NMR, and gas chromatography-mass spectrometry . Another related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was synthesized using dry ethanol and orthophosphoric acid, with the reaction monitored by TLC and the product purified through silica gel . These methods could potentially be adapted for the synthesis of (3-Bromophenyl)(4-fluorophenyl)methanol.
Molecular Structure Analysis
The molecular structure of compounds similar to (3-Bromophenyl)(4-fluorophenyl)methanol has been studied using X-ray diffraction, as seen in the crystal structure determination of a thiophene derivative . Additionally, a DFT study of (RS)-(3-bromophenyl)(pyridine-2yl)methanol provides theoretical insights into the molecular structure, including IR and normal mode analysis, which could be relevant for understanding the structure of (3-Bromophenyl)(4-fluorophenyl)methanol .
Chemical Reactions Analysis
The chemical reactions involving fluorophenyl groups often lead to the formation of complex structures with potential biological activity. The synthesis processes described in the papers involve reactions such as epoxide ring opening and the use of sodium methoxide, which could be relevant when considering the reactivity of (3-Bromophenyl)(4-fluorophenyl)methanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied by measuring refractive indices in different solvent mixtures, which can reveal information about dipole interactions and solute-solvent relationships . The crystal structure analysis also provides data on molecular dimensions and intermolecular hydrogen bonding, which are crucial for understanding the stability and physical properties of these compounds .
Scientific Research Applications
Theoretical Studies and Molecular Analysis
- (3-Bromophenyl)(4-fluorophenyl)methanol has been the subject of theoretical studies using Density Functional Theory (DFT). These studies, focusing on structure activity relationships and molecular electrostatic potential maps, aid in understanding the active sites of the molecule, which is crucial for its applications in various scientific fields (Trivedi, 2017).
Synthesis and Characterization
- The compound has been synthesized and characterized through methods like Infrared spectroscopy, NMR, and gas chromatography. This is essential for its use in chemical studies and potential applications in material science (Chavan & Gop, 2016).
Catalytic Applications
- There's research on using palladium-catalyzed C-H halogenation reactions for the synthesis of compounds like (3-Bromophenyl)(4-fluorophenyl)methanol. This method offers advantages like higher yields and better selectivity, which are significant for industrial and pharmaceutical applications (Sun, Sun, & Rao, 2014).
Enzymatic Reactions
- Enzymatic desymmetrization studies involving compounds like (3-Bromophenyl)(4-fluorophenyl)methanol are significant for understanding enzyme-catalyzed processes, which have implications in biochemical and pharmaceutical research (Liu et al., 2014).
Material Science Applications
- The compound is used in the synthesis of materials like fluorinated poly(aryl ether) with potential applications in areas like fuel cell technology, owing to properties like excellent thermal stability and low methanol permeability (Liu et al., 2006).
Proton Exchange Membranes
- Research on poly(arylene ether sulfone) proton exchange membranes, incorporating elements like (3-Bromophenyl)(4-fluorophenyl)methanol, highlights their utility in fuel cell applications, given their high proton conductivities and low water uptake (Wang et al., 2012).
properties
IUPAC Name |
(3-bromophenyl)-(4-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUFCLFBGOTIMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442869 | |
Record name | (3-Bromophenyl)(4-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(4-fluorophenyl)methanol | |
CAS RN |
247089-76-5 | |
Record name | (3-Bromophenyl)(4-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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